![molecular formula C15H11Br2NO B3845724 3,6-dibromo-9-[(vinyloxy)methyl]-9H-carbazole](/img/structure/B3845724.png)
3,6-dibromo-9-[(vinyloxy)methyl]-9H-carbazole
Overview
Description
3,6-dibromo-9-[(vinyloxy)methyl]-9H-carbazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3,6-dibromo-9-[(vinyloxy)methyl]-9H-carbazole is not fully understood. However, it is believed to act as an electron donor due to the presence of the vinyl group. This property makes it suitable for use in organic electronic devices such as solar cells and light-emitting diodes (LEDs).
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of 3,6-dibromo-9-[(vinyloxy)methyl]-9H-carbazole. However, it has been shown to have low toxicity and is not expected to have any adverse effects on human health.
Advantages and Limitations for Lab Experiments
One advantage of using 3,6-dibromo-9-[(vinyloxy)methyl]-9H-carbazole in lab experiments is its ease of synthesis. It can be prepared in a few steps and in large quantities. However, one limitation is that it is relatively unstable and can degrade over time, making it unsuitable for long-term experiments.
Future Directions
There are several future directions for the study of 3,6-dibromo-9-[(vinyloxy)methyl]-9H-carbazole. One potential application is in the development of efficient organic solar cells. Further research is needed to optimize the synthesis method and improve the stability of the compound. Additionally, its potential use in other fields such as organic electronics and optoelectronics should be explored.
Conclusion
In conclusion, 3,6-dibromo-9-[(vinyloxy)methyl]-9H-carbazole is a chemical compound that has potential applications in various fields. Its ease of synthesis and low toxicity make it suitable for use in lab experiments. Further research is needed to fully understand its mechanism of action and explore its potential in different fields.
Scientific Research Applications
3,6-dibromo-9-[(vinyloxy)methyl]-9H-carbazole has been studied for its potential applications in various fields such as organic electronics, optoelectronics, and photovoltaics. It has been used as a building block for the synthesis of organic semiconductors and has shown promising results in the development of efficient organic solar cells.
properties
IUPAC Name |
3,6-dibromo-9-(ethenoxymethyl)carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br2NO/c1-2-19-9-18-14-5-3-10(16)7-12(14)13-8-11(17)4-6-15(13)18/h2-8H,1,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKDPMFGGWGYRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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